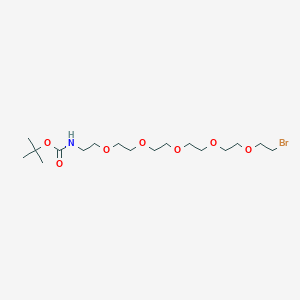

t-Butyl (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

T-Butyl (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)carbamate is a chemical compound that belongs to the family of carboxylic acid derivatives. It is used for research purposes .

Molecular Structure Analysis

The molecular formula of t-Butyl (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)carbamate is C17H34BrNO7 . Its molecular weight is 444.36 . The InChI code for this compound is 1S/C17H34BrNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 444.36 . It should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications

PEGylation

BocNH-PEG5-CH2CH2Br is commonly used for PEGylation purposes . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .

Drug Delivery

The compound is used in the pharmaceutical industry to enhance the pharmacokinetics and therapeutic efficacy of drugs . By improving their water solubility, prolonging their circulation time in the body, and reducing immunogenicity, it can enhance the effectiveness of various drugs .

Conjugation with Other Molecules

Its halogenated nature makes it ideal for conjugating with other molecules and creating heterobifunctional PEG products . This allows for the creation of complex molecules with multiple functional groups, expanding the possibilities for drug design and delivery .

Synthesis of PROTACs

BocNH-PEG5-CH2CH2Br is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Biotechnology Research

The compound offers excellent solubility and stability, making it suitable for use in biotechnology research laboratories . Its unique structure allows for precise control over the size and length of the PEG chain, enabling researchers to tailor the properties of their desired product .

Tailoring PEG Chain Properties

The unique structure of BocNH-PEG5-CH2CH2Br allows for precise control over the size and length of the PEG chain . This enables researchers to tailor the properties of their desired product, making it a versatile tool in the development of new materials and therapeutics .

Mechanism of Action

Target of Action

The primary target of BocNH-PEG5-CH2CH2Br is the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis.

Mode of Action

BocNH-PEG5-CH2CH2Br is a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins . They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The action of BocNH-PEG5-CH2CH2Br, and PROTACs in general, affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cell. By selectively targeting proteins for degradation, PROTACs can influence a variety of cellular processes, depending on the function of the target protein .

Pharmacokinetics

As a protac linker, it is likely to have good cell permeability and stability, enabling it to reach its intracellular targets .

Result of Action

The result of BocNH-PEG5-CH2CH2Br’s action is the selective degradation of its target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .

Action Environment

The action of BocNH-PEG5-CH2CH2Br is influenced by the intracellular environment . Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of the ubiquitin-proteasome system and, therefore, the efficacy of PROTACs .

properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34BrNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPCGFYLHACMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34BrNO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BocNH-PEG5-CH2CH2Br | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)